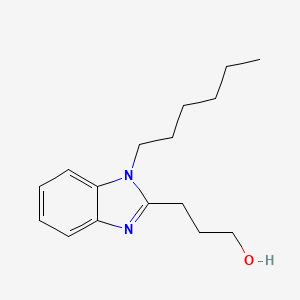
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, also referred to as HDBP, is a synthetic compound that has been used in a variety of scientific research applications. HDBP is a colorless liquid that is soluble in a variety of organic solvents, making it an ideal compound for laboratory experiments. HDBP has been used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of these compounds.
科学研究应用
HDBP has been used in a variety of scientific research applications, including the study of drug metabolism, the investigation of drug-drug interactions, and the elucidation of the mechanism of action of various compounds. HDBP has also been used to study the effects of various compounds on the biochemical and physiological processes of cells and organisms.
作用机制
HDBP has been found to interact with various receptors and enzymes in the body. It has been found to inhibit the activity of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of drugs in the body. HDBP has also been found to interact with G-protein coupled receptors, which are involved in a variety of cellular processes such as cell signaling and gene expression.
Biochemical and Physiological Effects
HDBP has been found to affect the biochemical and physiological processes of cells and organisms. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to increased levels of the drug in the body and potentially increased toxicity. HDBP has also been found to affect the expression of certain genes, which can lead to changes in the biochemical and physiological processes of cells and organisms.
实验室实验的优点和局限性
HDBP has several advantages for laboratory experiments. It is a colorless liquid that is soluble in a variety of organic solvents, making it easy to handle and store. It also has a low melting point, which makes it easy to purify by recrystallization. However, HDBP is also highly reactive and can react with other compounds, so it is important to take precautions when handling it in the laboratory.
未来方向
There are several potential future directions for research involving HDBP. One potential direction is to investigate the effects of HDBP on the expression of genes involved in drug metabolism and drug-drug interactions. Another potential direction is to study the effects of HDBP on the biochemical and physiological processes of cells and organisms. Finally, HDBP could be used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of these compounds.
合成方法
HDBP is synthesized through a reaction between 1-hexanol and 1,3-dibromo-2-propanol. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 100-120°C. The reaction takes place in an inert atmosphere, such as nitrogen or argon, and the product is purified by distillation or recrystallization.
属性
IUPAC Name |
3-(1-hexylbenzimidazol-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-4-7-12-18-15-10-6-5-9-14(15)17-16(18)11-8-13-19/h5-6,9-10,19H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCXMZXPMNDLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576039.png)
![4-[3-(3,4-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576057.png)
![4-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576063.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576068.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B6576074.png)
![7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576078.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576083.png)
![7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576089.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(3-methylphenyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576106.png)
![2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576111.png)
![2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576127.png)

![8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576134.png)
![3-(4-methoxyphenyl)-3-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraene](/img/structure/B6576141.png)